2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide
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Overview
Description
2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for Neurodegenerative Disorders
The compound 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide, due to its structural similarities with fluorinated pyrimidines and pyrazolopyrimidines, may contribute to the development of selective radioligands for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). Such radioligands are valuable in studying neurodegenerative disorders by enabling the visualization of PBR expression, which is associated with neuroinflammation. For instance, compounds like [18F]PBR111 have been developed for this purpose, highlighting the potential application of related structures in neuroimaging and the study of diseases like Alzheimer's and Parkinson's (Fookes et al., 2008), (Dollé et al., 2008).
Enhancing the Understanding of TSPO Ligands
Further research into pyrazolopyrimidines has led to the synthesis of novel compounds with significant affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, through their subnanomolar affinity, support the development of in vivo PET radiotracers, aiding in the visualization and understanding of neuroinflammation and potentially facilitating the diagnosis and monitoring of neurological conditions (Damont et al., 2015).
Antitumor Drug Synthesis and Evaluation
Compounds with the pyrimidin-4-yl)carbamate structure have shown importance as intermediates in the synthesis of antitumor drugs. Research into the synthesis, optimization, and evaluation of these compounds can lead to the development of new small molecular inhibitors targeting cancer cells, thereby contributing to cancer therapy advancements (Gan et al., 2021).
Development of CRF1 Receptor Ligands
Fluorinated and iodinated pyrrolopyrimidines have been investigated as potential ligands for the corticotropin-releasing factor 1 (CRF1) receptor. These studies are crucial for understanding the role of CRF1 in stress-related disorders and could lead to the development of new therapeutic agents for conditions such as depression and anxiety (Martarello et al., 2001).
Mechanism of Action
Target of Action
Similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
It’s worth noting that the structure–activity relationships of a library of thirty 7h-pyrrolo[2,3-d]pyrimidine derivatives have been studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the c-4 position of the 7-deazapurine ring .
Biochemical Pathways
Similar compounds have shown to affect the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the bacteria’s survival and proliferation.
Pharmacokinetics
It’s noted that all the potent compounds from the 7h-pyrrolo[2,3-d]pyrimidine series have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization, which could impact their bioavailability.
Result of Action
Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis, with mic90 values ranging from 0488 to 625 µM . This suggests that these compounds can inhibit the growth of Mycobacterium tuberculosis at these concentrations.
Properties
IUPAC Name |
2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c23-17-9-5-4-8-15(17)16-12-25-20-19(16)26-22(30)27(21(20)29)13-18(28)24-11-10-14-6-2-1-3-7-14/h1-9,12,25H,10-11,13H2,(H,24,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSQTMZDMGTJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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